molecular formula C10H19NO3 B183704 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol CAS No. 63478-84-2

1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol

Cat. No. B183704
CAS RN: 63478-84-2
M. Wt: 201.26 g/mol
InChI Key: KAEFUAJBLZQMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-4-azaspiro[4.5]decane, also known as Cyclohexanespiro-2′-(1′,3′-oxazolidine), is a heterocyclic compound . Its empirical formula is C8H15NO and it has a molecular weight of 141.21 .


Molecular Structure Analysis

The SMILES string for 1-Oxa-4-azaspiro[4.5]decane is C1CCC2(CC1)NCCO2 . This represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

1-Oxa-4-azaspiro[4.5]decane has a refractive index of 1.4830 (lit.), a boiling point of 203-204 °C (lit.), and a density of 0.996 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Antitumor Activity

  • Summary of Application : A series of novel 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-diones were designed and synthesized for their potential antitumor activity .
  • Methods of Application : The compounds were synthesized using 4-aminophenol and α-glycolic acid or lactic acid as starting materials in three or four steps. The key step is the metal-catalyzed oxidative cyclization of the amide .
  • Results : Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .

2. Design and Synthesis of Novel Antitumor Agents

  • Summary of Application : A series of novel 4- (aromatic sulfonyl)-1-oxa-4-azaspiro [4.5]deca-6,9-dien-8-one derivatives were synthesized for their potential antitumor activity .
  • Methods of Application : The compounds were synthesized through a key step of metal-catalyzed cascade cyclization .
  • Results : The most potent derivative 7j has IC 50 values of 0.17 µM, 0.05 µM, and 0.07 µM against A549, MDA-MB-231, and HeLa cancer cell lines, respectively .

Safety And Hazards

The compound has been classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3. It has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

[3-(hydroxymethyl)-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c12-6-9(7-13)8-14-10(11-9)4-2-1-3-5-10/h11-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEFUAJBLZQMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(CO2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315174
Record name 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol

CAS RN

63478-84-2
Record name 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tris-(hydroxymethyl)-aminomethane (24.23 grams; 0.2 mole) and cyclohexanone (19.63 grams; 0.2 mole) were refluxed overnight in 150 mls of toluene, using a water separator to remove approximately 3.6 mls of water. The toluene was then removed by distillation and the residue was recrystallized from acetone to obtain 32 grams (79.5% of theoretical; m.p. 117°-119° C.) of the desired compound.
Quantity
24.23 g
Type
reactant
Reaction Step One
Quantity
19.63 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol
Reactant of Route 2
Reactant of Route 2
1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol
Reactant of Route 3
1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol
Reactant of Route 4
1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol
Reactant of Route 5
1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol
Reactant of Route 6
1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol

Citations

For This Compound
1
Citations
A Arkhipov, J Sirdaarta, B Matthews… - Pharmacognosy …, 2014 - search.ebscohost.com
Background: Kigelia africana is an African tree with a wide distribution across southern, central and western Africa. It has a history of therapeutic usage by multiple African ethnic …
Number of citations: 27 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.